molecular formula C18H16N2O B3330786 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one CAS No. 74300-17-7

2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one

Cat. No.: B3330786
CAS No.: 74300-17-7
M. Wt: 276.3 g/mol
InChI Key: SDXXOAKMAHOTRB-UHFFFAOYSA-N
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Description

2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one typically involves multicomponent reactions (MCRs) and cyclization processes. One common synthetic route involves the reaction of Meldrum’s acid, a β-keto-ester derivative, and an aromatic aldehyde in the presence of ammonium acetate . This reaction is usually carried out under reflux conditions in ethanol, yielding the desired product with moderate to high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-19-12-11-15-14-9-5-6-10-16(14)20(17(15)18(19)21)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXXOAKMAHOTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)N(C3=CC=CC=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 2
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 3
Reactant of Route 3
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 4
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 5
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Reactant of Route 6
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one

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